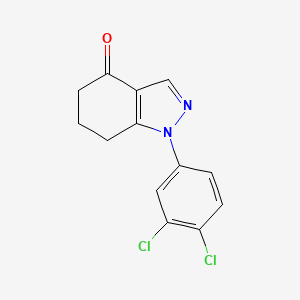
1-(3,4-dichlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Cat. No. B8771994
M. Wt: 281.13 g/mol
InChI Key: PQMLHYHARYZLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07829559B2
Procedure details


A mixture of 1-(3,4-dichlorophenyl)hydrazine hydrochloride (6.78 g, 31.8 mmol) and anhydrous sodium acetate (2.60 g, 31.8 mmol) in n-BuOH (20 mL) is slowly added to a solution of 2-((dimethylamino)methylene)cyclohexane-1,3-dione (5.32 g, 31.8 mmol) in n-BuOH (100 mL) and acetic acid (5 mL). The resulting mixture is heated to reflux during 2 hours, effecting follow-up of the reaction by TLC. The solvent is evaporated at reduced pressure, the residue is diluted in AcOEt and washed with H2O. The solvent is next evaporated, and the crude is purified by silica-gel chromatography, to obtain 1-(3,4-dichlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (5.0 g, 17.79 mmol, 56%, orange solid). 1H RMN (300 MHz, CDCl3): δ 2.17 (m, 2H), 2.51 (m, 2H), 2.96 (t, J=6.1 Hz, 2H), 7.36 (t, J=8.6 Hz, J′=2.4 Hz, 1H), 7.54 (d, J=8.6 Hz, 1H), 7.64 (d, J=2.4 Hz, 1H), 8.02 (s, 1H).



Quantity
5.32 g
Type
reactant
Reaction Step Two



Yield
56%
Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10][NH2:11])[CH:6]=[CH:7][C:8]=1[Cl:9].C([O-])(=O)C.[Na+].CN([CH:20]=[C:21]1[C:26](=[O:27])[CH2:25][CH2:24][CH2:23][C:22]1=O)C>CCCCO.C(O)(=O)C>[Cl:2][C:3]1[CH:4]=[C:5]([N:10]2[C:22]3[CH2:23][CH2:24][CH2:25][C:26](=[O:27])[C:21]=3[CH:20]=[N:11]2)[CH:6]=[CH:7][C:8]=1[Cl:9] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.78 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)NN
|
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCO
|
Step Two
|
Name
|
|
|
Quantity
|
5.32 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=C1C(CCCC1=O)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux during 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
effecting follow-up of the reaction by TLC
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated at reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is diluted in AcOEt
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude is purified by silica-gel chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1N=CC=2C(CCCC12)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 17.79 mmol | |
| AMOUNT: MASS | 5 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
